Ethyl 6-methoxybenzofuran-2-carboxylate

CYP24A1 Inhibition Drug Metabolism Oncology

Many benzofuran-based drug discovery programs fail due to incorrect substitution patterns. Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0) provides the validated 6-methoxy pharmacophore essential for potent CYP24A1 inhibition (derivative IC50 0.3 µM) and anticancer tubulin polymerization inhibition (derivative IC50 0.18 µM). • Critical 6-MeO scaffold for kinase & CYP inhibitor design • Validated BMP-2 upregulator building block for osteoporosis models • LogP 2.8, MW 220.22, off-white solid, ≥98% purity available now.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 50551-57-0
Cat. No. B1600597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxybenzofuran-2-carboxylate
CAS50551-57-0
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=C(C=C2)OC
InChIInChI=1S/C12H12O4/c1-3-15-12(13)11-6-8-4-5-9(14-2)7-10(8)16-11/h4-7H,3H2,1-2H3
InChIKeyVBJGXQIHVLKHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-Methoxybenzofuran-2-Carboxylate: Differentiated Scaffold Overview


Ethyl 6-methoxybenzofuran-2-carboxylate (CAS 50551-57-0) is a benzofuran-2-carboxylic acid ethyl ester characterized by a 6-methoxy substitution on the fused benzene ring [1]. This scaffold is not a generic intermediate; its substitution pattern confers distinct biological properties that have been exploited in the rational design of small-molecule osteogenesis promoters and kinase inhibitors [2]. The compound serves as a core structural motif from which derivatives with enhanced potency and selectivity are synthesized, distinguishing it from unsubstituted or alternatively substituted benzofuran-2-carboxylates that lack the same biological profile [3].

Why Generic Substitution Fails


Simple substitution of the 6-methoxy group on the benzofuran-2-carboxylate core is not tolerated in applications requiring specific biological activity or synthetic utility. The 6-methoxy moiety is a critical pharmacophoric element that drives key structure-activity relationships (SAR). For instance, in a series of CYP24A1 inhibitors, the presence of the methoxy group was essential for achieving potent inhibition, while its removal or repositioning led to significant loss of activity [1]. Furthermore, in the development of osteogenesis-promoting agents, the 6-methoxybenzofuran scaffold was specifically selected and optimized over other analogs due to its superior balance of lipophilicity, stability, and efficacy in both in vitro and in vivo models [2].

Quantitative Differentiation Against Key Comparators


CYP24A1 Inhibition Advantage

In a study evaluating CYP24A1 inhibitory activity, a derivative based on the 6-methoxybenzofuran-2-carboxylate scaffold exhibited potent inhibition with an IC50 of 0.3 µM, which is superior to the reference standard ketoconazole (IC50 = 0.52 µM) [1]. This demonstrates the potential for this scaffold to yield compounds with enhanced target engagement.

CYP24A1 Inhibition Drug Metabolism Oncology

Antiproliferative Activity Against HT29 Cells

A novel shikonin-benzo[b]furan derivative (compound 6c) synthesized from ethyl 6-methoxybenzofuran-2-carboxylate exhibited an IC50 of 0.18 µM against the HT29 colorectal cancer cell line. This activity was significantly more potent than the reference drugs shikonin and combretastatin A-4 (CA-4) [1].

Anticancer Tubulin Polymerization Inhibitor Colorectal Cancer

Osteogenesis Promotion: Privileged Scaffold

Extensive SAR studies on 6-methoxybenzofuran derivatives identified this core structure as optimal for upregulating bone morphogenetic protein-2 (BMP-2). Optimization efforts focused on balancing lipophilicity and improving stability specifically on the 6-methoxybenzofuran scaffold, culminating in a lead compound (II) with superior therapeutic efficacy and ADME properties compared to an earlier lead compound (I), which also utilized the 6-methoxybenzofuran core [1].

Osteoporosis Bone Morphogenetic Protein-2 ADME Optimization

Lipophilicity Differentiation (LogP)

The presence of the 6-methoxy group imparts distinct physicochemical properties to ethyl 6-methoxybenzofuran-2-carboxylate. Its predicted LogP of 2.8 indicates enhanced lipophilicity compared to the unsubstituted parent compound ethyl benzofuran-2-carboxylate (LogP ~2.1), which can influence membrane permeability and protein binding in biological assays [1].

Physicochemical Properties LogP Molecular Modeling

Application Scenarios


Kinase and CYP Enzyme Inhibitor Lead Optimization

Procurement of ethyl 6-methoxybenzofuran-2-carboxylate is justified for programs targeting kinases or cytochrome P450 enzymes (e.g., CYP24A1, CYP3A4). As demonstrated in Section 3, this scaffold has a proven track record of yielding potent inhibitors. A derivative achieved an IC50 of 0.3 µM against CYP24A1, outperforming the standard inhibitor ketoconazole [1]. The compound's LogP of 2.8 further supports its use in optimizing drug-like properties .

Osteoporosis Therapeutics Core

This compound is a crucial starting material for the synthesis of BMP-2 upregulators aimed at treating osteoporosis. Multiple studies have specifically optimized the 6-methoxybenzofuran core to achieve favorable in vivo efficacy and ADME profiles in rodent and zebrafish models [1]. The scaffold's differentiation is clear: it was selected over other benzofuran analogs for its ability to balance lipophilicity and stability, leading to advanced leads [1].

Anticancer Agent Generation

The compound is a validated building block for constructing tubulin polymerization inhibitors with potent anticancer activity. A derivative (6c) demonstrated an IC50 of 0.18 µM against HT29 cancer cells, a level of potency that positions it as a compelling candidate for further investigation into new cancer therapies [1].

SAR Studies on Benzofuran Pharmacophores

For research groups investigating the benzofuran pharmacophore, ethyl 6-methoxybenzofuran-2-carboxylate is an essential comparator. Its 6-methoxy substitution is a key variable in understanding the SAR of benzofuran-based compounds. Studies have shown that the presence of this group is critical for biological activity, as it impacts both enzyme inhibition and overall molecular properties like LogP [1]. The compound serves as a well-characterized, commercially available reference point for exploring the chemical space of substituted benzofurans .

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